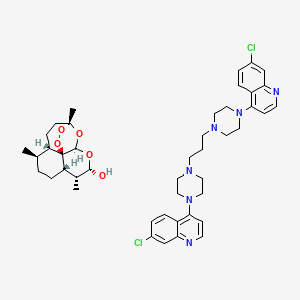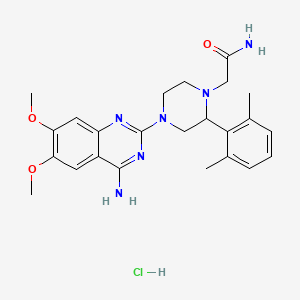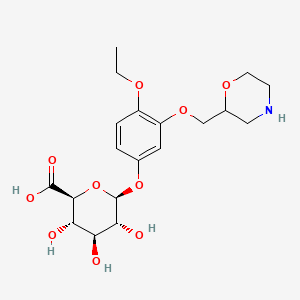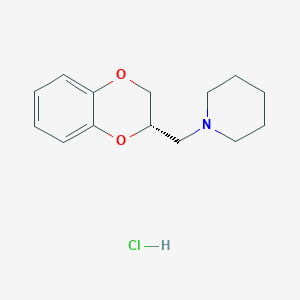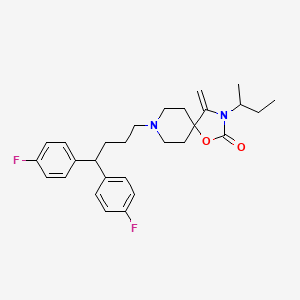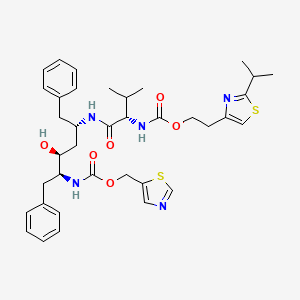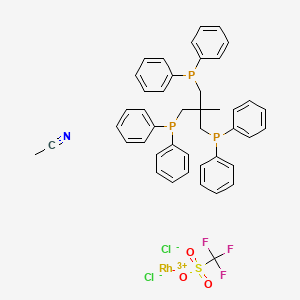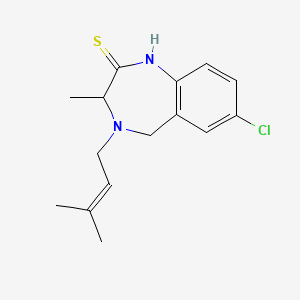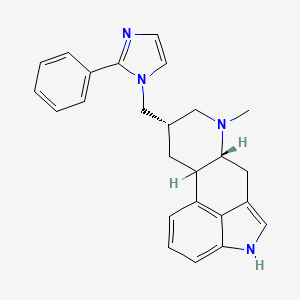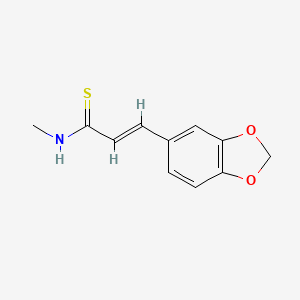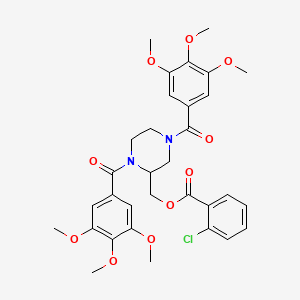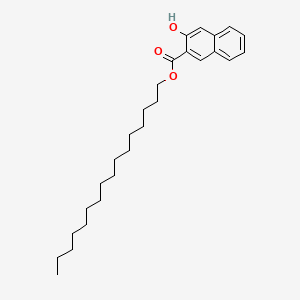
Hexadecyl 3-hydroxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 3-hydroxy-2-naphthoate is a chemical compound with the molecular formula C27H40O3 and a molecular weight of 412.60. This compound appears as greenish-white, flaky crystals with a melting point of 72-73°C . It is soluble in benzene, glacial acetic acid, and petroleum ether, but sparingly soluble in cold alcohol and insoluble in water . This compound is primarily used as a waterproofing agent for rayon .
Preparation Methods
Hexadecyl 3-hydroxy-2-naphthoate can be synthesized by the reaction of 3-hydroxy-2-naphthoyl chloride with cetyl alcohol . The reaction typically involves the use of a solvent such as benzene or glacial acetic acid to facilitate the esterification process . The product is then purified through recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Hexadecyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Hexadecyl 3-hydroxy-2-naphthoate has several scientific research applications. It is used in the development of task-specific ionic liquids for the efficient extraction of heavy metals from aqueous solutions . These ionic liquids are designed to improve stability during extraction while achieving high selectivity toward heavy metal ions . The compound’s hydrophobic character makes it suitable for use in various environmental and industrial applications, including the removal of pollutants from natural waters .
Mechanism of Action
The mechanism of action of hexadecyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of target molecules, facilitating its incorporation into various chemical processes . The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Hexadecyl 3-hydroxy-2-naphthoate can be compared with other similar compounds, such as trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate and methyltrioctylphosphonium 3-hydroxy-2-naphthoate . These compounds share similar structural features and are used in similar applications, such as the extraction of heavy metals from aqueous solutions . this compound is unique in its specific hydrophobic properties and its effectiveness in certain extraction processes .
Properties
CAS No. |
531-84-0 |
|---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
hexadecyl 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C27H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-30-27(29)25-21-23-18-15-16-19-24(23)22-26(25)28/h15-16,18-19,21-22,28H,2-14,17,20H2,1H3 |
InChI Key |
RTUSMTGSFGBYEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


